molecular formula C19H21FN4O3 B064324 Ecenofloxacin CAS No. 162301-05-5

Ecenofloxacin

Cat. No.: B064324
CAS No.: 162301-05-5
M. Wt: 372.4 g/mol
InChI Key: WNVIWAUAXKEKKF-PJFSTRORSA-N
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Description

Ecenofloxacin is a novel fluoroquinolone antibacterial compound with potent activities against Gram-positive, Gram-negative, and anaerobic organisms . It is known for its broad-spectrum antibacterial properties and is used in various scientific and medical applications.

Preparation Methods

Ecenofloxacin can be synthesized through several closely related methods . One common synthetic route involves the acylation of beta-alanine with tosyl chloride and sodium hydroxide in water to produce the corresponding tosylate. This intermediate is then esterified with thionyl chloride and ethanol to yield the ethyl ester. The amido group of the ester is alkylated with 2-methylallyl chloride using potassium iodide, potassium carbonate, and tetrabutylammonium iodide in acetonitrile. The resulting alkylated sulfonamide is condensed with pyrrolidine using thionyl chloride in dichloromethane to form the acylated pyrrolidine. Cyclization of this intermediate with trifluoromethanesulfonic anhydride and collidine in dichloromethane yields the racemic cis-1-methyl-3-(p-toluenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-one, which is converted to the corresponding oxime with hydroxylamine in pyridine. Reduction of the oxime with sodium borohydride and nickel chloride affords the racemic amine, which is then resolved optically to obtain the pure isomer. The tosyl group is eliminated with concentrated hydrobromic acid, and the final product is obtained by condensing the amine with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using 1,8-diazabicyclo[5.4.0]undec-7-ene and hydrochloric acid in acetonitrile .

Chemical Reactions Analysis

Mechanism of Action

Ecenofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .

Biological Activity

Ecenofloxacin, a fluoroquinolone antibiotic, exhibits significant biological activity primarily against bacterial pathogens. This article delves into its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.

This compound's antibacterial activity is attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to the active sites of these enzymes, this compound prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.

Key Features:

  • Targets : DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).
  • Action : Formation of a stable complex with the enzyme-DNA complex, inhibiting DNA replication.
  • Effect : Bactericidal at high concentrations; bacteriostatic at lower concentrations.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that enhance its efficacy:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High volume of distribution (>1 L/kg), indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized in the liver with active metabolites contributing to its antibacterial action.
ParameterValue
Oral Bioavailability~70%
Peak Plasma Concentration (Cmax)2-4 hours post-administration
Half-life6-8 hours

Case Studies

  • Treatment of Respiratory Infections in Cattle :
    A study involving 110 cattle showed that this compound significantly improved recovery rates from shipping fever pneumonia. Cattle treated with 5 mg/kg demonstrated complete clinical recovery within three days, highlighting its effectiveness against Pasteurella species.
  • Aquaculture Applications :
    In a trial with Oreochromis niloticus, this compound was administered at doses of 10 and 20 mg/kg body weight. The results indicated a marked reduction in mortality rates due to infections caused by Pseudomonas aeruginosa and Enterococcus faecalis, showcasing its potential in aquaculture settings.

Resistance Considerations

While this compound is effective against many bacterial strains, resistance development is a concern. Studies indicate that high dosages can lead to the selection of resistant strains, necessitating careful dosage management to minimize this risk.

Dosage (mg/kg)Bacterial StrainOutcome
100Salmonella TyphimuriumComplete eradication
4Salmonella TyphimuriumReduced susceptibility
0.1Salmonella TyphimuriumNo significant effect

Properties

IUPAC Name

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVIWAUAXKEKKF-PJFSTRORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167356
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162301-05-5
Record name Ecenofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECENOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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